N-(3-bromophenyl)-7H-purin-6-amine
Description
N-(3-Bromophenyl)-7H-purin-6-amine is a purine derivative characterized by a 3-bromophenyl substituent attached to the nitrogen at position 6 of the 7H-purine scaffold. Its molecular formula is C₁₁H₈BrN₅, with an average molecular mass of 314.13 g/mol (estimated based on structural analogs ). The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems.
Properties
Molecular Formula |
C11H8BrN5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
FDAHUTMXKYBEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on structurally related N-substituted 7H-purin-6-amine derivatives, highlighting differences in substituents, physicochemical properties, and biological activities.
Alkyl-Substituted Derivatives
Key Observations :
- Alkyl substituents (e.g., 3-methylbutyl, isopentenyl) enhance cytokinin activity by mimicking natural plant hormones like zeatin .
- Kinetin’s furfuryl group introduces moderate polarity, balancing solubility and membrane permeability .
Aryl-Substituted Derivatives
Key Observations :
- Methoxy substituents (e.g., 3-methoxyphenyl) enhance water solubility but may reduce receptor affinity compared to halogens .
Heterocyclic and Functionalized Derivatives
Key Observations :
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